3-Demethyl Colchicine-d3
CAS No.: 1314417-96-3
Cat. No.: VC0196577
Molecular Formula: C21H20NO6D3
Molecular Weight: 388.43
Purity: > 95%
* For research use only. Not for human or veterinary use.

CAS No. | 1314417-96-3 |
---|---|
Molecular Formula | C21H20NO6D3 |
Molecular Weight | 388.43 |
IUPAC Name | 2,2,2-trideuterio-N-[(7S)-3-hydroxy-1,2,10-trimethoxy-9-oxo-6,7-dihydro-5H-benzo[a]heptalen-7-yl]acetamide |
Standard InChI | InChI=1S/C21H23NO6/c1-11(23)22-15-7-5-12-9-17(25)20(27-3)21(28-4)19(12)13-6-8-18(26-2)16(24)10-14(13)15/h6,8-10,15,25H,5,7H2,1-4H3,(H,22,23)/t15-/m0/s1/i1D3 |
SMILES | CC(=O)NC1CCC2=CC(=C(C(=C2C3=CC=C(C(=O)C=C13)OC)OC)OC)O |
Chemical Identity and Structural Characterization
Basic Information and Nomenclature
3-Demethyl Colchicine-d3 is identified by the CAS registry number 1314417-96-3 and possesses the molecular formula C21H20D3NO6 . The compound's IUPAC name is 2,2,2-trideuterio-N-[(7S)-3-hydroxy-1,2,10-trimethoxy-9-oxo-6,7-dihydro-5H-benzo[a]heptalen-7-yl]acetamide, reflecting its complex molecular structure and stereochemistry . This metabolite derivative is characterized by the replacement of three hydrogen atoms with deuterium atoms in the acetyl group, while also lacking a methyl group at the 3-position compared to the parent colchicine molecule .
Structural Features and Representation
The compound's structure features a seven-ring system typical of colchicine derivatives, with key modifications including the hydroxyl group at position 3 (instead of a methoxy group) and the trideuterated acetyl moiety . The molecular structure contains multiple methoxy groups at positions 1, 2, and 10, contributing to its biological activity profile . The compound's stereochemistry includes an S configuration at position 7, which is critical for its spatial arrangement and potential interactions with biological targets .
Molecular Identifiers
Table 1: Molecular Identifiers of 3-Demethyl Colchicine-d3
Physical and Chemical Properties
Molecular and Structural Properties
3-Demethyl Colchicine-d3 has a molecular weight of 388.43 g/mol, differing slightly from its non-deuterated counterpart due to the atomic mass difference between hydrogen and deuterium . The exact mass of the compound is 388.17100 Da, which is an important parameter for mass spectrometric analysis and identification . The compound's structure contains multiple functional groups including methoxy groups, a hydroxyl group, a carbonyl group, and an amide linkage, contributing to its complex physicochemical profile .
Physicochemical Properties
Table 2: Physicochemical Properties of 3-Demethyl Colchicine-d3
The compound exhibits moderate lipophilicity with a calculated LogP value of 3.40890, suggesting a balance between water solubility and membrane permeability . Its polar surface area of 97.58 Ų indicates potential for hydrogen bonding and other polar interactions . The presence of two hydrogen bond donors and six hydrogen bond acceptors contributes to its solubility profile and potential for intermolecular interactions .
Structural Relationships and Analogues
Relationship to Parent Compound
3-Demethyl Colchicine-d3 is structurally related to colchicine (CAS: 64-86-8), differing by the absence of a methyl group at position 3 (replaced by a hydroxyl group) and the presence of three deuterium atoms on the acetyl moiety . The non-deuterated analogue, 3-Demethyl Colchicine (CAS: 7336-33-6), has a molecular weight of 385.42 g/mol and is also known as O3-Demethylcolchicine or N-[(7S)-5,6,7,9-Tetrahydro-3-hydroxy-1,2,10-trimethoxy-9-oxobenzo[a]heptalen-7-yl]-acetamide .
Related Deuterated Analogues
Several deuterated analogues of colchicine are available for research purposes, including Colchicine-d3 (CAS: 1217625-62-1) and Colchicine D6 (CAS: 1217651-73-4) . These compounds serve as internal standards for analytical methods, particularly in mass spectrometry-based assays, due to their similar chemical behavior but distinguishable mass .
Sulfur-Containing Analogues
A related compound, 3-Demethyl Thiocolchicine-d3 (CAS: 1246818-03-0), replaces the oxygen at position 10 with a sulfur atom, resulting in a molecular formula of C21H20D3NO5S and a molecular weight of 404.50 g/mol . This thio-analogue has been studied for potential biological activities distinct from the oxygen-containing counterparts .
Research Applications
Analytical Chemistry Applications
3-Demethyl Colchicine-d3 serves as an important analytical standard in mass spectrometry-based assays for the detection and quantification of colchicine and its metabolites in biological samples . The deuterium labeling provides a mass shift that allows for differentiation between the analyte and the internal standard while maintaining similar chromatographic behavior .
Metabolic Studies
As a deuterated analogue of a known colchicine metabolite, 3-Demethyl Colchicine-d3 can be used to study the metabolic pathways of colchicine in various biological systems . The compound enables researchers to track demethylation processes and provides insights into the pharmacokinetics and metabolism of colchicine-based drugs .
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume